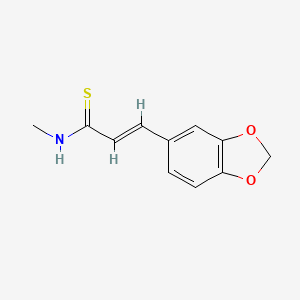

Cinnamamide, N-methyl-3,4-methylenedioxythio-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

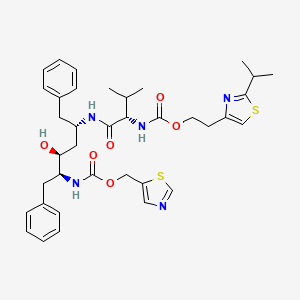

Cinnamamida, N-metil-3,4-metilendioxitio-: es un compuesto orgánico sintético derivado del ácido cinámico. Se caracteriza por la presencia de un grupo cinamoílo unido a una porción amida, con grupos funcionales adicionales que contribuyen a sus propiedades químicas únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de derivados de cinnamamida, incluido el N-metil-3,4-metilendioxitio-cinnamamida, típicamente involucra la reacción de cinamatos de metilo con aminas. Un método eficiente utiliza Lipozyme® TL IM como catalizador en microreactores de flujo continuo. Los parámetros de reacción incluyen una relación molar de sustrato de 1:2 (cinamato de metilo:amina) a 45 °C durante aproximadamente 40 minutos . Este método ofrece ventajas como un tiempo de residencia corto, condiciones de reacción suaves y la capacidad de reciclar el catalizador.

Métodos de Producción Industrial: La producción industrial de derivados de cinnamamida se puede escalar utilizando tecnología de microreactores de flujo continuo. Este enfoque permite un control preciso de las condiciones de reacción, lo que lleva a altos rendimientos y calidad constante del producto. El uso de la biocatálisis en entornos industriales también se alinea con los principios de la química verde, reduciendo el impacto ambiental del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los derivados de cinnamamida experimentan diversas reacciones químicas, que incluyen:

Oxidación: Estos compuestos pueden oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir las cinnamamidas en sus aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la estructura de la cinnamamida.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido cinámico, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Los derivados de cinnamamida tienen una amplia gama de aplicaciones de investigación científica:

Química: Se utilizan como intermediarios en la síntesis de varios compuestos orgánicos.

Mecanismo De Acción

El mecanismo de acción de los derivados de cinnamamida involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, algunos compuestos de cinnamamida inhiben la α-glucosidasa, una enzima involucrada en el metabolismo de los carbohidratos. Esta inhibición se logra mediante la unión al sitio activo de la enzima, evitando el acceso del sustrato y la actividad enzimática subsiguiente . Además, los derivados de cinnamamida pueden interactuar con otras enzimas y receptores, contribuyendo a sus diversos efectos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido Cinámico: El compuesto principal a partir del cual se sintetizan los derivados de cinnamamida.

Cinamatos: Ésteres del ácido cinámico con varios alcoholes.

Alcohol Cinamílico: Un derivado alcohólico del ácido cinámico.

Comparación: Los derivados de cinnamamida son únicos debido a la presencia del grupo funcional amida, que imparte diferentes propiedades químicas y biológicas en comparación con el ácido cinámico y sus ésteres. El grupo amida mejora la estabilidad del compuesto y permite diversas modificaciones químicas, lo que hace que los derivados de cinnamamida sean más versátiles en la química medicinal .

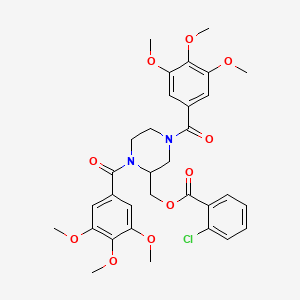

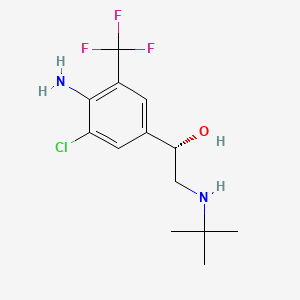

Propiedades

Número CAS |

88167-11-7 |

|---|---|

Fórmula molecular |

C11H11NO2S |

Peso molecular |

221.28 g/mol |

Nombre IUPAC |

(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enethioamide |

InChI |

InChI=1S/C11H11NO2S/c1-12-11(15)5-3-8-2-4-9-10(6-8)14-7-13-9/h2-6H,7H2,1H3,(H,12,15)/b5-3+ |

Clave InChI |

JPAGBGJUOWRAFP-HWKANZROSA-N |

SMILES isomérico |

CNC(=S)/C=C/C1=CC2=C(C=C1)OCO2 |

SMILES canónico |

CNC(=S)C=CC1=CC2=C(C=C1)OCO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)